
Pidotimod
Overview
Description
Pidotimod is a synthetic dipeptide with immunomodulatory properties. It has been widely studied and used since the early 1990s for its potential to enhance the immune system. This compound is particularly effective in preventing and treating respiratory tract infections, asthma, and chronic obstructive pulmonary disease exacerbations. It is known to stimulate both innate and adaptive immune responses, making it a valuable tool in managing various immunodeficiency conditions .
Mechanism of Action
Target of Action
Pidotimod is a synthetic dipeptide with immunomodulatory properties . Its primary targets are the immune cells, particularly T-lymphocytes, which play a crucial role in cell-mediated immunity . It also targets airway epithelial cells, up-regulating the expression of toll-like receptor-2 (TLR-2) .
Mode of Action
This compound modulates the immune system to induce an immune response against bacterial or viral pathogens . It inhibits tumor necrosis factor α (TNF-α) induced increases in extracellular signal-related kinase (ERK) phosphorylation . Additionally, it increases nuclear factor κB (NFκB) expression and translocation to the nucleus . These modulatory effects on ERK and NFκB signaling are thought to produce the increase in toll-like receptor expression seen with this compound .
Biochemical Pathways
This compound affects several biochemical pathways. It prompts dendritic cell maturation, which releases pro-inflammatory mediators including TNF-α, resulting in the recruitment of inflammatory cells . It also stimulates T lymphocyte proliferation and differentiation toward a Th1 phenotype . Pathway topology analysis indicated pyruvate, citrate, sulfur, and methane metabolisms as the most probable pathways affected by this compound .
Pharmacokinetics
This compound is rapidly absorbed by the gastrointestinal tract with a bioavailability of 42-44% . It follows a first-order pharmacokinetic when administered through the oral route . The plasma half-life is approximately 4 hours , with poor metabolism and renal elimination of the unmodified molecule .
Result of Action
This compound’s action results in molecular and cellular effects that enhance both innate and adaptive immune responses . It increases the level of immunoglobulins (IgA, IgM, IgG) and T-lymphocyte subsets (CD3+, CD4+) . It also induces higher expression of TLR2 and HLA-DR molecules, stimulates dendritic cell maturation, and promotes phagocytosis .
Action Environment
The efficacy of this compound can be influenced by environmental factors such as the patient’s immune status. For instance, it has been used in children and elderly patients, who are particularly susceptible to respiratory tract infections due to the immaturity or “immunosenescence” of their immune system . The drug has shown its usefulness in reducing the need for antibiotics in airway infections, indicating its potential utility in various respiratory conditions .
Biochemical Analysis
Biochemical Properties
Pidotimod plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to increase the levels of immunoglobulins (IgA, IgM, IgG) and T-lymphocyte subsets (CD3+, CD4+) . This compound also induces the maturation of dendritic cells and the release of pro-inflammatory molecules, stimulating T lymphocyte proliferation and differentiation towards a Th1 phenotype . Additionally, it enhances the expression of toll-like receptor 2 (TLR2) and HLA-DR molecules .
Cellular Effects
This compound exerts its effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to stimulate the proliferation and differentiation of T lymphocytes, enhance the phagocytic activity of immune cells, and increase the production of cytokines . It also upregulates the expression of adhesion molecules on airway epithelial cells, which can improve the immune response to respiratory pathogens .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific receptors on immune cells, leading to the activation of signaling pathways that promote immune cell proliferation and differentiation . It also modulates the expression of genes involved in immune responses, enhancing the production of cytokines and other immune mediators . This compound’s ability to increase the expression of toll-like receptors and adhesion molecules further contributes to its immunomodulatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable under various conditions, and its immunomodulatory effects can be sustained over extended periods . Long-term studies have shown that this compound can reduce the frequency and severity of respiratory tract infections, as well as improve overall immune function
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound can enhance immune responses at various doses, with higher doses generally leading to more pronounced effects . There may be threshold effects, where increasing the dose beyond a certain point does not result in further benefits . Additionally, high doses of this compound have been associated with toxic or adverse effects in some animal models, highlighting the importance of determining the optimal dosage for therapeutic use .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to modulate the activity of enzymes involved in immune responses, such as those involved in cytokine production and immune cell proliferation . This compound also affects metabolic flux and metabolite levels, contributing to its overall immunomodulatory effects .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It has been shown to accumulate in immune cells, where it exerts its immunomodulatory effects . This compound’s distribution within tissues can vary, with higher concentrations observed in immune-related tissues such as the spleen and lymph nodes .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is directed to specific compartments or organelles within immune cells, where it interacts with target molecules to modulate immune responses . Post-translational modifications and targeting signals play a role in directing this compound to its sites of action, ensuring its effective immunomodulatory activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pidotimod can be synthesized through several methods, with one of the most efficient being the one-pot green synthesis. This method involves the reaction of thiazolidine-4-carboxylic acid and L-pyroglutamic acid in water at room temperature. The process does not require a protection step, making it environmentally friendly and straightforward .
Another method involves a four-step synthesis using pyroglutamic acid and ester L-thiazolidine-4-carboxylic acid in the presence of boronic acid and dichloromethane as a solvent. This method, however, requires high temperatures and organic solvents, which are less eco-friendly .
Industrial Production Methods
Industrial production of this compound typically involves multi-step synthesis processes. One common method includes the synthesis of L-thiazolidine-4-formic acid, followed by the preparation of metal-ion-loaded type cation exchange resin, and finally, the synthesis of this compound using L-glutamic acid and N,N-dimethylformamide as a solvent .
Chemical Reactions Analysis
Types of Reactions
Pidotimod undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups in this compound, altering its chemical properties.
Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary, with some requiring high temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield different reduced forms of this compound .
Scientific Research Applications
Recurrent Respiratory Infections (RRIs)
Pidotimod has been extensively studied for its efficacy in preventing recurrent respiratory infections, especially in children. A systematic review revealed that this compound significantly reduces the frequency and severity of RRIs in pediatric populations. In a randomized controlled trial involving children aged 1 to 12 years, those treated with this compound showed a marked decrease in relapse rates compared to those receiving standard care alone .
Asthma Management
In asthmatic patients, this compound has demonstrated potential benefits by reducing exacerbations triggered by respiratory infections. Studies indicate that this compound can improve lung function parameters and decrease inflammatory markers associated with asthma exacerbations .
Chronic Bronchitis and Chronic Obstructive Pulmonary Disease (COPD)
Clinical trials have shown that this compound is effective in managing acute infectious exacerbations in patients with chronic bronchitis and COPD. It helps reduce hospital visits and improves overall quality of life for these patients .
Other Indications
Beyond respiratory conditions, this compound has been evaluated for various other applications:
- Pneumonia : this compound has been used as an adjunct therapy in pneumonia cases, enhancing recovery when combined with antibiotics .
- Hand-Foot-Mouth Disease : Its immunomodulatory effects have been explored in treating viral infections like hand-foot-mouth disease .
- Vulvar Papillomatosis : A study indicated that this compound could promote regression in vulvar papillomatosis, showing promise as an immunotherapeutic agent .
Case Studies and Clinical Trials
A selection of notable studies highlights the efficacy and safety profile of this compound:
Pharmacokinetics and Safety Profile
This compound exhibits favorable pharmacokinetic properties, allowing for effective absorption and distribution within the body. Studies indicate minimal adverse effects, making it a well-tolerated option among pediatric populations .
Comparison with Similar Compounds
Pidotimod is unique among immunostimulants due to its specific action on both innate and adaptive immunity. Similar compounds include:
Levamisole: An immunomodulatory drug used to treat autoimmune diseases and infections.
Thymosin: A peptide hormone that modulates the immune system.
Isoprinosine: An immunostimulant used to treat viral infections.
Compared to these compounds, this compound has a broader range of applications and a more favorable safety profile, with fewer reported side effects .
Biological Activity
Pidotimod is a synthetic dipeptide that has garnered attention for its immunomodulatory properties, particularly in the treatment of respiratory infections and allergic diseases. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, pharmacokinetics, and relevant case studies.
This compound exerts its effects primarily through the modulation of both innate and adaptive immune responses . The key mechanisms include:
- Induction of Dendritic Cell Maturation : this compound enhances the maturation of dendritic cells, which are crucial for initiating immune responses.
- Upregulation of Co-stimulatory Molecules : It increases the expression of molecules such as HLA-DR, CD83, and CD86 on dendritic cells, facilitating T-cell activation.
- T-cell Differentiation : The compound promotes differentiation towards Th1-type T-cells by releasing pro-inflammatory cytokines.
- Natural Killer (NK) Cell Activity : this compound enhances NK cell cytotoxicity, which is vital for combating viral infections.
- Phagocytosis Promotion : It stimulates phagocytic activity in macrophages and other immune cells.
- Salivary Immunoglobulin A (IgA) Levels : this compound increases salivary IgA, enhancing mucosal immunity .
Clinical Efficacy
Numerous studies have demonstrated this compound's effectiveness in preventing and treating recurrent respiratory infections (RRIs), particularly in pediatric populations. Below is a summary of findings from various clinical trials:
Pharmacokinetics
This compound is characterized by rapid gastrointestinal absorption with an oral bioavailability of approximately 43%-45%. The absorption is significantly affected by food intake; it is recommended to administer this compound either two hours before or after meals to optimize its bioavailability. Minimal hepatic metabolism occurs, with renal excretion being the primary route for elimination .
Case Studies
- Real-World Experience in Pediatric Patients :
-
Effects on Metabolic Profile :
- A study on adults with non-cystic fibrosis bronchiectasis revealed that this compound treatment resulted in significant alterations in metabolic profiles assessed through nuclear magnetic resonance spectroscopy. This suggests that this compound not only modulates immune responses but also impacts metabolic pathways related to respiratory health .
-
Pediatric Asthma Management :
- An Italian study highlighted that children receiving this compound as an adjunct to standard asthma therapy experienced improved respiratory function and reduced frequency of exacerbations. This supports its role as a beneficial add-on therapy for managing asthma symptoms linked to recurrent infections .
Properties
IUPAC Name |
(4R)-3-[(2S)-5-oxopyrrolidine-2-carbonyl]-1,3-thiazolidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c12-7-2-1-5(10-7)8(13)11-4-16-3-6(11)9(14)15/h5-6H,1-4H2,(H,10,12)(H,14,15)/t5-,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTKICFRNVKFRG-WDSKDSINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)N2CSCC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)N2CSC[C@H]2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046199 | |
Record name | Pidotimod | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>36.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49648325 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Mechanism of Action |
Pidotimod inhibits tumor necrosis factor α (TNF-α) induced increases in extracellular signal-related kinase (ERK) phosphorylation. It also increases nuclear factor κB (NFκB) expression and translocation to the nucleus. It is these to modulatory effects on ERK and NFκB signalling which are thought to produce the increase in toll-like receptor expression seen with pidotimod. Pidotimod increase maturation of dendritic cells responsible for presenting antigens to naive Th-cells. It also appears to result in a greater population these cells diiferentiating to Th1 cells which are believed to mediate the immune response to pathogens like bacteria and viruses. Lastly, pidotimod appears to increase antigen-specific antibody titer and cytotoxic response with antigen exposure. The precise mechanism and timeline of events leading to these effects is unknown. | |
Record name | Pidotimod | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11364 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
121808-62-6 | |
Record name | Pidotimod | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121808-62-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pidotimod [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121808626 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pidotimod | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11364 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pidotimod | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759841 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pidotimod | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4R)-3-(5-oxo-L-prolyl)-1,3-thiazolidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIDOTIMOD | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/785363R681 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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